molecular formula C10H8BrF3O B2584160 1-[2-Bromo-5-(trifluoromethyl)phenyl]cyclopropan-1-ol CAS No. 1532293-36-9

1-[2-Bromo-5-(trifluoromethyl)phenyl]cyclopropan-1-ol

Cat. No. B2584160
CAS RN: 1532293-36-9
M. Wt: 281.072
InChI Key: HMNCHWXCKVKIBK-UHFFFAOYSA-N
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Description

“1-[2-Bromo-5-(trifluoromethyl)phenyl]cyclopropan-1-ol” is a chemical compound with the molecular formula C10H8BrF3O . It has a molecular weight of 281.07 g/mol . The compound is typically stored at -10°C and is available in powder form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H8BrF3O/c11-8-2-1-6 (10 (12,13)14)5-7 (8)9 (15)3-4-9/h1-2,5,15H,3-4H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at -10°C . It has a molecular weight of 281.07 g/mol .

Scientific Research Applications

Synthesis of Trifluoromethyl-substituted Cyclopropanes

The utility of 1-[2-Bromo-5-(trifluoromethyl)phenyl]cyclopropan-1-ol in scientific research is highlighted by its role in the stereoselective synthesis of trifluoromethyl-substituted polyfunctionalized cyclopropanes. This method has been applied to the synthesis of complex molecules such as (+/-)-trans-trifluoronorcoronamic acid, showcasing the compound's significance in organic synthesis and the development of novel chemical entities (Jiang, Zhang, & Xiong, 2003).

Advancements in Cyclopropanation Techniques

Research into the synthesis of cyclopropanes and cyclopropanols has significantly benefited from compounds like this compound. Innovations in cyclopropanation techniques have been achieved, enhancing the efficiency and yield of these valuable structures in organic chemistry. This progress is crucial for the preparation of molecules with potential pharmaceutical applications (Kadikova et al., 2015).

Development of Fluorinated Ketones

The conversion of carboxylic esters into distally fluorinated ketones through ring cleavage of cyclopropanol intermediates demonstrates the compound's versatility. Such transformations are pivotal in synthesizing fluorinated ketones, which are valuable in medicinal chemistry and agrochemical research. This application underscores the compound's role in introducing fluorine atoms into organic molecules, a key strategy in enhancing the biological activity of pharmaceuticals (Konik et al., 2017).

Synthesis of Antimicrobial Agents

The synthesis of substituted phenyl azetidines, showcasing potential as antimicrobial agents, further exemplifies the application of this compound in drug discovery. Such research is fundamental to developing new treatments for microbial infections, highlighting the compound's importance in the synthesis of bioactive molecules (Doraswamy & Ramana, 2013).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has the following hazard statements: H302, H315, H319, H335 . These indicate that the compound can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-[2-bromo-5-(trifluoromethyl)phenyl]cyclopropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrF3O/c11-8-2-1-6(10(12,13)14)5-7(8)9(15)3-4-9/h1-2,5,15H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMNCHWXCKVKIBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=C(C=CC(=C2)C(F)(F)F)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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